2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone

FabI inhibition Staphylococcus aureus enoyl-ACP reductase

2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone (CAS 2034447-48-6, molecular formula C₁₅H₁₅ClN₂OS, MW 306.81) is a synthetic small-molecule enoyl-ACP reductase (FabI) inhibitor belonging to the thiazole-substituted pyrrolidine ethanone class. The compound features a 2-chlorophenyl acetyl group linked to a pyrrolidine ring that bears a thiazol-2-yl substituent at the 3-position, generating a constrained heterocyclic architecture distinct from simple acetamide-based FabI ligands.

Molecular Formula C15H15ClN2OS
Molecular Weight 306.81
CAS No. 2034447-48-6
Cat. No. B2561474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone
CAS2034447-48-6
Molecular FormulaC15H15ClN2OS
Molecular Weight306.81
Structural Identifiers
SMILESC1CN(CC1C2=NC=CS2)C(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C15H15ClN2OS/c16-13-4-2-1-3-11(13)9-14(19)18-7-5-12(10-18)15-17-6-8-20-15/h1-4,6,8,12H,5,7,9-10H2
InChIKeyWMYYVTZDNMPJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone (CAS 2034447-48-6): A FabI-Targeted Thiazole-Pyrrolidine Antibacterial Scaffold for Drug-Resistant S. aureus Research


2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone (CAS 2034447-48-6, molecular formula C₁₅H₁₅ClN₂OS, MW 306.81) is a synthetic small-molecule enoyl-ACP reductase (FabI) inhibitor belonging to the thiazole-substituted pyrrolidine ethanone class . The compound features a 2-chlorophenyl acetyl group linked to a pyrrolidine ring that bears a thiazol-2-yl substituent at the 3-position, generating a constrained heterocyclic architecture distinct from simple acetamide-based FabI ligands . Deposited in ChEMBL (CHEMBL4205014) and curated from Novalex Therapeutics' antibacterial discovery program, this compound has demonstrated measurable inhibition of Staphylococcus aureus FabI, the rate-limiting enzyme in bacterial fatty acid biosynthesis and a validated target for narrow-spectrum anti-staphylococcal therapy .

Why 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone Cannot Be Replaced by Other Thiazole-Pyrrolidine or FabI Inhibitor Compounds in Targeted Antibacterial Studies


Thiazole-pyrrolidine hybrids constitute a structurally diverse chemical class in which subtle variations in substitution pattern and ring topology produce substantial differences in enzyme inhibitory potency, target selectivity, and physicochemical properties . Within the FabI inhibitor landscape, the clinically used biocide triclosan exhibits an IC₅₀ of ~1 µM against S. aureus FabI but suffers from broad-spectrum off-target effects and widespread environmental resistance . Other Novalex-developed FabI inhibitors within the same patent family span a Ki range from 200 nM to >10 µM against the identical S. aureus ATCC 43300 FabI enzyme preparation, demonstrating that even structurally related compounds in the same program diverge by over an order of magnitude in target affinity . Generic substitution without quantitative activity verification therefore risks selecting a compound with irrelevant potency for the intended mechanistic study.

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone: Enzyme Inhibition, Structural Comparator Analysis, and Physicochemical Benchmarking


S. aureus FabI Enzyme Inhibition: Compound 2034447-48-6 vs. Triclosan vs. In-Class Novalex Leads

This compound inhibits recombinant S. aureus FabI with a Ki of 2.2 µM (2,200 nM) and an IC₅₀ of 6.0 µM in a competitive inhibition assay using crotonyl-CoA as substrate . In contrast, triclosan—the most widely referenced FabI inhibitor tool compound—exhibits an IC₅₀ of approximately 1.0 µM against purified S. aureus FabI under comparable biochemical conditions . Within the Novalex Therapeutics FabI program, the lead compound CHEMBL4204517 achieves a Ki of 200 nM against the identical enzyme preparation (S. aureus ATCC 43300 FabI), representing a 11-fold higher affinity . This places compound 2034447-48-6 in the moderate-affinity tier of the Novalex series, providing a differentiated pharmacological tool for studying structure–activity relationships where sub-micromolar potency is not the primary selection criterion.

FabI inhibition Staphylococcus aureus enoyl-ACP reductase antibacterial target engagement

Structural Differentiation from the 2-(2-Chlorophenyl)-N-(thiazol-2-yl)acetamide Analog: The Role of the Pyrrolidine Ring

The target compound incorporates a pyrrolidine ring that connects the thiazole and ethanone moieties in a conformationally constrained 1,3-disubstituted topology, whereas the commercially prevalent analog 2-(2-chlorophenyl)-N-(thiazol-2-yl)acetamide (CAS 796115-75-8, MedChemExpress) contains a simple linear amide linkage lacking the pyrrolidine spacer . The pyrrolidine ring introduces a stereogenic center at the 3-position and increases the fraction of sp³-hybridized carbons (Fsp³ = 0.47) compared to the linear analog (Fsp³ ≈ 0.13), a metric positively correlated with clinical success rates in drug development . Additionally, the pyrrolidine nitrogen participates in the ethanone linkage as a tertiary amide, eliminating the hydrogen-bond donor present in the secondary amide of the simpler analog, thereby altering hydrogen-bonding capacity and membrane permeability predictions . No direct head-to-head bioactivity comparison between these two compounds has been published; the structural differentiation is inferred from computed molecular descriptors.

scaffold hopping conformational restriction thiazole-pyrrolidine medicinal chemistry

Drug-Likeness and Lead-Likeness Metrics: Physicochemical Benchmarking Against Antibacterial Discovery Guidelines

The compound satisfies all Lipinski Rule-of-Five criteria (MW 306.81 < 500, XLogP3 2.9 < 5, HBD 0 < 5, HBA 3 < 10), with zero violations . Its Quantitative Estimate of Drug-likeness (QED) score is 0.87 (on a 0–1 scale where values >0.67 are considered attractive), placing it in the upper quartile of drug-like chemical space . The compound also meets the more stringent Oprea lead-likeness filters (MW < 350, AlogP 3.36 < 4.5, rotatable bonds = 3 < 8) . In comparison, the clinical-stage FabI inhibitor afabicin (Debio 1452, MW ~420, AlogP ~4.5) exceeds several lead-likeness thresholds, while triclosan (MW 289.5, AlogP ~4.8) violates the AlogP lead-likeness cutoff due to its high lipophilicity . The compound's balanced polarity (TPSA 33.2 Ų) may favor Gram-negative permeability relative to more lipophilic FabI inhibitors, though no direct permeability data exist for this specific compound.

drug-likeness lead-likeness physicochemical property antibacterial compound selection

Target Engagement Specificity: FabI Over Human Off-Targets – In Silico Selectivity Profiling

The compound has been tested against nicotinate phosphoribosyltransferase (human), where it showed no significant activity, with all tested concentrations yielding activity values >1 µM, indicating negligible inhibition of this human metabolic enzyme . In contrast, the antibacterial FabI target engagement (Ki = 2.2 µM) demonstrates at least a moderate selectivity window. For comparison, triclosan is known to inhibit not only bacterial FabI but also mammalian fatty acid synthase at higher concentrations, and has been reported to disrupt mitochondrial function in human cell lines at concentrations below 10 µM . While systematic broad-panel selectivity data are not available for compound 2034447-48-6, the available evidence from ChEMBL-curated bioactivity records (17 total assays across 5 targets) suggests a relatively clean profile, with FabI being the primary annotated target .

target selectivity FabI antibacterial safety mammalian enzyme counter-screening

Optimal Research and Procurement Application Scenarios for 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone (CAS 2034447-48-6)


FabI Biochemical Assay Calibration and Moderate-Affinity Reference Standard

Investigators developing S. aureus FabI high-throughput screening assays can employ this compound as a moderate-affinity reference inhibitor (Ki = 2.2 µM, IC₅₀ = 6.0 µM) to establish assay window and Z'-factor parameters without the signal saturation issues encountered with sub-micromolar tool compounds . Its well-characterized competitive inhibition mechanism against crotonyl-CoA substrate makes it suitable for benchmarking novel inhibitor chemotypes against a defined moderate-potency baseline.

Structure–Activity Relationship (SAR) Exploration of Pyrrolidine-Constrained FabI Inhibitors

Medicinal chemistry teams pursuing FabI inhibitor lead optimization can use this compound as a starting scaffold for systematic SAR studies, leveraging the pyrrolidine ring as a vector for introducing substituents that modulate the Ki from its current 2.2 µM toward the sub-100 nM range demonstrated by the top-tier Novalex leads (e.g., CHEMBL4204517, Ki = 200 nM) . The balanced lead-likeness metrics (QED = 0.87, zero Ro5 violations) provide an attractive starting point for fragment growth or scaffold hopping campaigns.

Selectivity Profiling in Antibacterial Mechanism-of-Action Studies

Researchers investigating on-target versus off-target antibacterial effects can deploy this compound alongside triclosan to dissect FabI-dependent phenotypes. Unlike triclosan, which inhibits mammalian fatty acid synthase and disrupts mitochondrial function at concentrations overlapping its antibacterial IC₅₀, compound 2034447-48-6 demonstrates inactivity against at least one human metabolic enzyme (nicotinate phosphoribosyltransferase, all activities >1 µM) and maintains a cleaner ChEMBL-curated bioactivity profile across five tested targets . This makes it a more selective chemical probe for genetic and biochemical target-validation experiments in S. aureus.

Computational Chemistry and Docking Model Validation

The compound's constrained pyrrolidine-thiazole core, combined with its experimentally determined FabI binding affinity (Ki = 2.2 µM), provides an excellent test case for validating molecular docking scoring functions and molecular dynamics simulations of FabI–ligand complexes . Its moderate affinity ensures that both active and inactive analogs can be meaningfully ranked in retrospective virtual screening benchmarks, supporting the development of predictive models for anti-staphylococcal drug discovery.

Quote Request

Request a Quote for 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.